molecular formula C14H13F2N3OS B2438896 N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 329079-56-3

N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2438896
CAS No.: 329079-56-3
M. Wt: 309.33
InChI Key: SDJXVKLHPPOSFP-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenyl group and a dimethylpyrimidinylthio group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate acyl chloride with an amine under basic conditions.

    Introduction of the Difluorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with fluorine atoms using a fluorinating agent such as Selectfluor.

    Attachment of the Dimethylpyrimidinylthio Group: This can be done by reacting the intermediate compound with a thiol derivative of dimethylpyrimidine under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include binding to active sites or allosteric sites, leading to changes in protein conformation and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide: can be compared with other acetamide derivatives that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both difluorophenyl and dimethylpyrimidinylthio groups can influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-12-4-3-10(15)6-11(12)16/h3-6H,7H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXVKLHPPOSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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